Cas no 1261890-29-2 (2-Formyl-6-(2,4,6-trifluorophenyl)phenol)
2-Formyl-6-(2,4,6-trifluorophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-FORMYL-6-(2,4,6-TRIFLUOROPHENYL)PHENOL
- 2-Formyl-6-(2,4,6-trifluorophenyl)phenol, 95%
- MFCD18314766
- DTXSID20685217
- 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
- 1261890-29-2
- 2-Formyl-6-(2,4,6-trifluorophenyl)phenol
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- MDL: MFCD18314766
- Inchi: 1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H
- InChI Key: NAQDPBOKZSCTMW-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C1C=CC=C(C=O)C=1O)F)F
Computed Properties
- Exact Mass: 252.03981395Da
- Monoisotopic Mass: 252.03981395Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
2-Formyl-6-(2,4,6-trifluorophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320895-5 g |
2-Formyl-6-(2,4,6-trifluorophenyl)phenol, 95%; . |
1261890-29-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320895-5g |
2-Formyl-6-(2,4,6-trifluorophenyl)phenol, 95%; . |
1261890-29-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-Formyl-6-(2,4,6-trifluorophenyl)phenol Suppliers
2-Formyl-6-(2,4,6-trifluorophenyl)phenol Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Formyl-6-(2,4,6-trifluorophenyl)phenol
Introduction to 2-Formyl-6-(2,4,6-trifluorophenyl)phenol (CAS No. 1261890-29-2)
2-Formyl-6-(2,4,6-trifluorophenyl)phenol, identified by the CAS number 1261890-29-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of aryl formates and features a unique structural motif consisting of a benzene ring substituted with a formyl group at the 2-position and a 2,4,6-trifluorophenyl group at the 6-position. The presence of fluorine atoms in the aromatic ring introduces electronic and steric effects that make this molecule a promising candidate for various biochemical applications.
The structure of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol is characterized by its high degree of functionalization, which allows for diverse chemical modifications. The formyl group (–CHO) serves as a reactive site for condensation reactions, while the trifluorophenyl ring enhances lipophilicity and metabolic stability. These properties make it an attractive scaffold for drug discovery and development. In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and improve pharmacokinetic profiles.
One of the most compelling aspects of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol is its potential in medicinal chemistry. The compound has been explored as an intermediate in the synthesis of various bioactive molecules. For instance, its formyl group can react with nucleophiles to form Schiff bases or other heterocyclic structures, which are known to exhibit a wide range of biological activities. Additionally, the trifluorophenyl moiety can interact with biological targets in unique ways due to the electron-withdrawing nature of fluorine atoms.
Recent studies have highlighted the role of fluorinated phenols in medicinal chemistry. These compounds have shown promise in inhibiting certain enzymes and receptors that are implicated in diseases such as cancer and inflammation. The synthetic versatility of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol allows chemists to design derivatives with tailored properties for specific therapeutic applications. For example, modifications at the 5-position or 3-position of the benzene ring can further enhance binding affinity or selectivity against target proteins.
The pharmaceutical industry has been particularly interested in aryl formates due to their utility as building blocks for drug candidates. The reactivity of the formyl group enables facile introduction of various functional groups, making it possible to generate libraries of compounds for high-throughput screening. Moreover, the presence of fluorine atoms can improve drug-like properties such as solubility and bioavailability. This has led to several patents and research articles focusing on derivatives of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol.
In academic research, 2-Formyl-6-(2,4,6-trifluorophenyl)phenol has been used as a precursor in the synthesis of novel heterocycles. For instance, condensation with ammonia or amines can yield imines or oximes, which are known to possess antimicrobial and anti-inflammatory properties. The fluorinated aromatic system also contributes to the stability and bioavailability of these derivatives, making them suitable for further development as therapeutic agents.
The chemical reactivity of CAS No. 1261890-29-2 is further enhanced by its ability to participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of aryl or heteroaryl groups at various positions on the benzene ring, expanding the structural diversity of potential drug candidates. Such modifications are crucial for optimizing pharmacological properties like potency and selectivity.
From a computational chemistry perspective, fluorinated phenols like 2-Formyl-6-(2,4,6-trifluorophenyl)phenol exhibit interesting electronic properties due to the presence of electronegative fluorine atoms. Density functional theory (DFT) studies have shown that these compounds can have significant changes in their HOMO-LUMO gaps upon substitution with fluorine atoms. This can influence their interaction with biological targets and their overall pharmacokinetic behavior.
The synthesis of CAS No 1261890-29-2 typically involves multi-step organic reactions starting from commercially available precursors such as 1-bromo-3-hydroxybenzene or 1-formyloxybenzene derivatives. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions are often employed to introduce the trifluorophenyl group efficiently. The optimization of reaction conditions is crucial to achieve high yields and purity levels required for pharmaceutical applications.
In conclusion,CAS No 1261890-29-2, known as 2-formyloxy-N-(trifluoromethyl)-benzene, represents a valuable compound in modern medicinal chemistry. Its unique structural features and synthetic versatility make it an excellent candidate for further exploration in drug discovery programs targeting various diseases including cancer and inflammatory disorders. As research continues to uncover new applications for fluorinated aromatic compounds,this molecule is poised to play an important role in developing next-generation therapeutics.
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